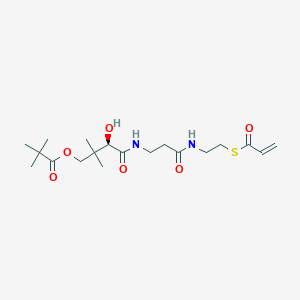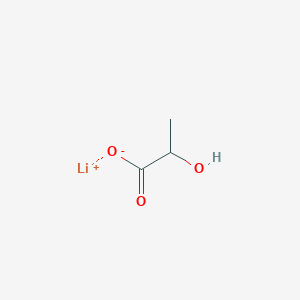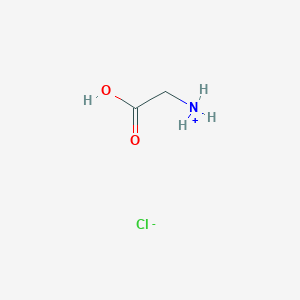
2-(2-Amino-5-nitro-6-oxo-1,6-dihydropyrimidin-4-YL)-3-(3-thienyl)propiononitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Amino-5-nitro-6-oxo-1,6-dihydropyrimidin-4-YL)-3-(3-thienyl)propiononitrile, also known as ANO-1 inhibitor, is a chemical compound that has gained significant attention in recent years due to its potential applications in the field of scientific research.
Mecanismo De Acción
2-(2-Amino-5-nitro-6-oxo-1,6-dihydropyrimidin-4-YL)-3-(3-thienyl)propiononitrile inhibitor works by blocking the activity of calcium-activated chloride channels, which are responsible for the regulation of chloride ion transport across cell membranes. By blocking these channels, this compound inhibitor reduces the secretion of chloride ions, leading to a decrease in fluid secretion and smooth muscle contraction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound inhibitor have been extensively studied in various preclinical models. It has been found to reduce airway secretion, smooth muscle contraction, and gastrointestinal motility. This compound inhibitor has also been found to reduce blood pressure and improve cardiac function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-(2-Amino-5-nitro-6-oxo-1,6-dihydropyrimidin-4-YL)-3-(3-thienyl)propiononitrile inhibitor is its specificity towards calcium-activated chloride channels, which makes it a useful tool for studying the role of these channels in various physiological processes. However, one of the limitations of this compound inhibitor is its potential off-target effects, which may affect the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the use of 2-(2-Amino-5-nitro-6-oxo-1,6-dihydropyrimidin-4-YL)-3-(3-thienyl)propiononitrile inhibitor in scientific research. One potential area of research is the development of more potent and selective this compound inhibitors for use in clinical trials. Another area of research is the investigation of the role of this compound inhibitor in the treatment of various diseases such as cystic fibrosis, asthma, and hypertension. Additionally, the potential off-target effects of this compound inhibitor need to be further investigated to ensure the accuracy of experimental results.
Conclusion:
In conclusion, this compound inhibitor is a chemical compound that has gained significant attention in recent years due to its potential applications in the field of scientific research. It has been extensively studied for its role in the regulation of calcium-activated chloride channels and has potential applications in the treatment of various diseases. This compound inhibitor has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research. Overall, this compound inhibitor has the potential to be a valuable tool for investigating the role of calcium-activated chloride channels in various physiological processes.
Métodos De Síntesis
The synthesis of 2-(2-Amino-5-nitro-6-oxo-1,6-dihydropyrimidin-4-YL)-3-(3-thienyl)propiononitrile inhibitor involves a series of chemical reactions that lead to the formation of the final product. The process involves the reaction of 2-amino-5-nitro-6-oxo-1,6-dihydropyrimidin-4-yl)-3-(3-thienyl)propanenitrile with various reagents such as sodium hydride, diethyl malonate, and ethyl bromide. The final product is obtained after purification using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
2-(2-Amino-5-nitro-6-oxo-1,6-dihydropyrimidin-4-YL)-3-(3-thienyl)propiononitrile inhibitor has been found to have potential applications in various scientific research areas. It has been extensively studied for its role in the regulation of calcium-activated chloride channels, which are involved in various physiological processes such as gastrointestinal motility, airway secretion, and smooth muscle contraction. This compound inhibitor has also been found to have potential applications in the treatment of various diseases such as cystic fibrosis, asthma, and hypertension.
Propiedades
Número CAS |
115787-67-2 |
|---|---|
Fórmula molecular |
C11H9N5O3S |
Peso molecular |
291.29 g/mol |
Nombre IUPAC |
2-(2-amino-5-nitro-6-oxo-1H-pyrimidin-4-yl)-3-thiophen-3-ylpropanenitrile |
InChI |
InChI=1S/C11H9N5O3S/c12-4-7(3-6-1-2-20-5-6)8-9(16(18)19)10(17)15-11(13)14-8/h1-2,5,7H,3H2,(H3,13,14,15,17) |
Clave InChI |
KZCXUJYOMDAJJN-UHFFFAOYSA-N |
SMILES isomérico |
C1=CSC=C1CC(C#N)C2=C(C(=O)N=C(N2)N)[N+](=O)[O-] |
SMILES |
C1=CSC=C1CC(C#N)C2=C(C(=O)NC(=N2)N)[N+](=O)[O-] |
SMILES canónico |
C1=CSC=C1CC(C#N)C2=C(C(=O)N=C(N2)N)[N+](=O)[O-] |
Sinónimos |
2-(2-AMINO-5-NITRO-6-OXO-1,6-DIHYDROPYRIMIDIN-4-YL)-3-(3-THIENYL)PROPIONONITRILE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde](/img/structure/B47023.png)

![7-Hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B47026.png)

